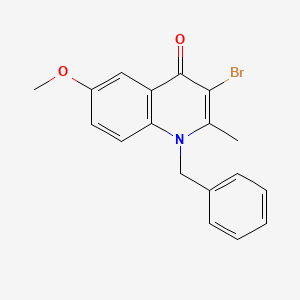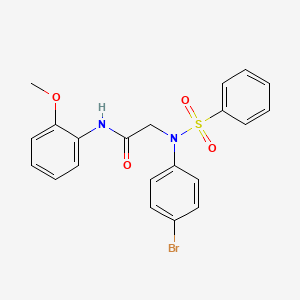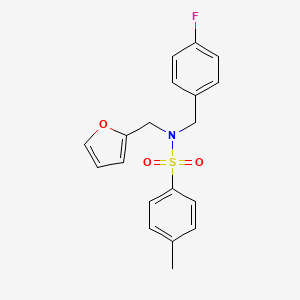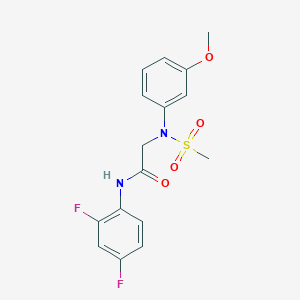
1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone
Descripción general
Descripción
1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone is a chemical compound that belongs to the quinolinone family. It is a synthetic compound that has shown potential in scientific research applications due to its unique chemical properties.
Mecanismo De Acción
1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone works by inhibiting the activity of enzymes and proteins that are involved in various cellular processes. It inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of NF-κB, a protein that is involved in the production of inflammatory cytokines. Additionally, it inhibits the activity of bacterial and fungal enzymes that are involved in cell wall synthesis and energy production.
Biochemical and Physiological Effects:
1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation and pain. Additionally, it has been shown to inhibit the growth of bacteria and fungi, which can prevent infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and with high purity. It has also been extensively studied, which means that there is a lot of information available about its chemical and biological properties. However, one limitation of 1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone. One direction is to study its potential as an anti-cancer agent in combination with other drugs. Another direction is to study its potential as an anti-inflammatory agent in animal models of inflammatory diseases. Additionally, it may be possible to modify the chemical structure of 1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone to improve its efficacy and reduce its toxicity. Finally, it may be possible to develop new synthetic methods for the production of 1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone that are more efficient and environmentally friendly.
Aplicaciones Científicas De Investigación
1-benzyl-3-bromo-6-methoxy-2-methyl-4(1H)-quinolinone has shown potential in scientific research applications. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. Additionally, it has been studied for its potential as an anti-microbial agent due to its ability to inhibit the growth of bacteria and fungi.
Propiedades
IUPAC Name |
1-benzyl-3-bromo-6-methoxy-2-methylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-12-17(19)18(21)15-10-14(22-2)8-9-16(15)20(12)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHADBTTXJSAXKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-bromo-6-methoxy-2-methylquinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B3538253.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorobenzyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3538264.png)

![N-(4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}phenyl)-N-(2-methylbenzyl)methanesulfonamide](/img/structure/B3538275.png)
![N-(4-bromo-2-chlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3538276.png)
![4-[methyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B3538282.png)

![8,9-bis(4-methoxyphenyl)-2-[(2-methylphenoxy)methyl]furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3538295.png)

![2-[(2,3-dimethylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3538303.png)
![N~2~-(3-bromophenyl)-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3538311.png)
